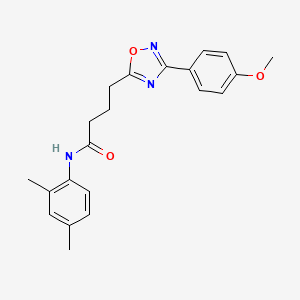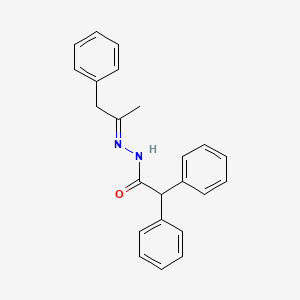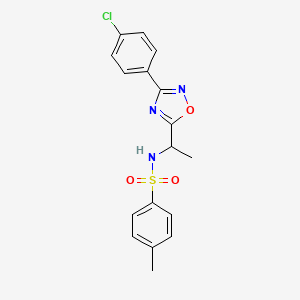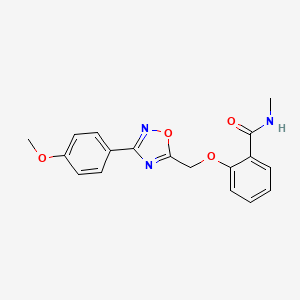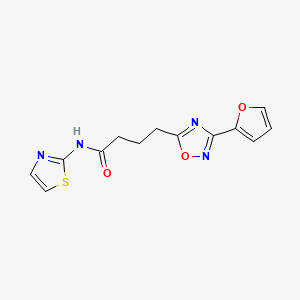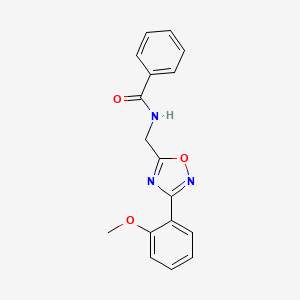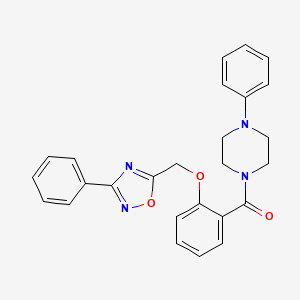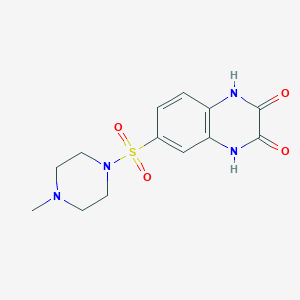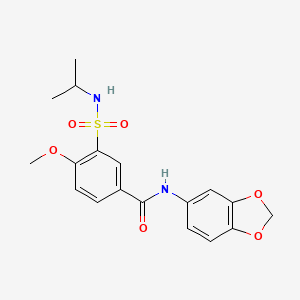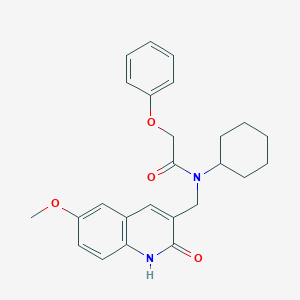
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide, also known as CMHPA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide is not fully understood, but it is believed to exert its effects through the inhibition of various signaling pathways involved in tumor growth and inflammation. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide has been shown to have various biochemical and physiological effects, such as reducing the levels of pro-inflammatory cytokines and oxidative stress markers in animal models. It has also been found to modulate the expression of certain genes involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. However, one limitation is the lack of extensive studies on its toxicity and pharmacokinetics, which may affect its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide. One direction is to further investigate its anti-tumor activity and potential use as a cancer therapeutic agent. Another direction is to explore its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, more studies are needed to determine its toxicity and pharmacokinetics to evaluate its safety for clinical use.
In conclusion, N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide is a novel compound with potential therapeutic applications in various scientific research areas. Its synthesis method is relatively simple, and it has shown promising results in inhibiting tumor growth and reducing inflammation. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential clinical applications.
Synthesemethoden
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with N-cyclohexyl-N-(2-chloroacetyl)amine, followed by the reaction of the resulting intermediate with 2-phenoxyacetic acid. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide has shown potential as a therapeutic agent in various scientific research applications. It has been studied for its anti-tumor activity, with promising results in inhibiting the growth of various cancer cell lines. N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide has also been investigated for its anti-inflammatory properties, with studies showing its ability to reduce inflammation and oxidative stress in animal models.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-30-22-12-13-23-18(15-22)14-19(25(29)26-23)16-27(20-8-4-2-5-9-20)24(28)17-31-21-10-6-3-7-11-21/h3,6-7,10-15,20H,2,4-5,8-9,16-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDPODWHBQRARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

